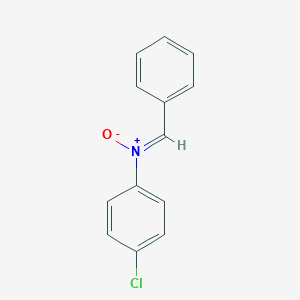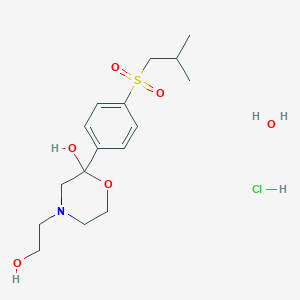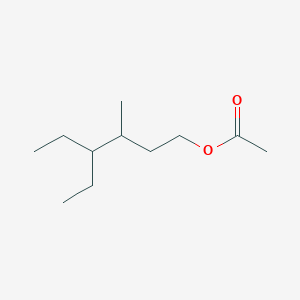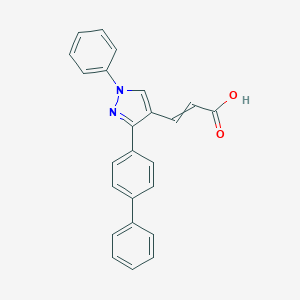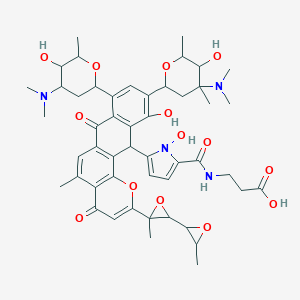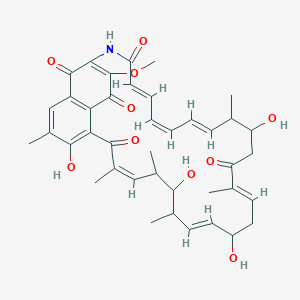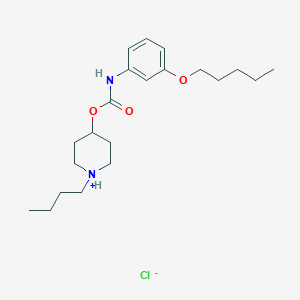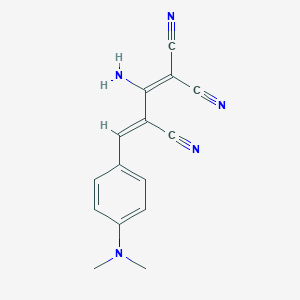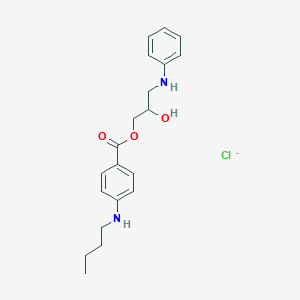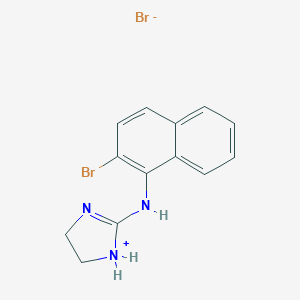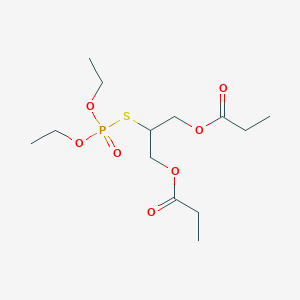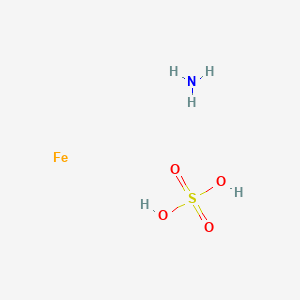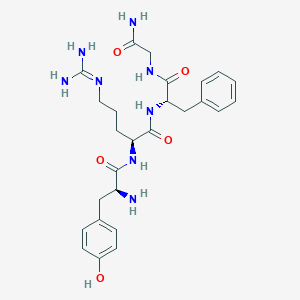
Tyrosyl-arginyl-phenylalanyl-glycinamide
Vue d'ensemble
Description
Tyrosyl-arginyl-phenylalanyl-glycinamide is a chemical compound with the molecular formula C26H36N8O5 . It is also known as dermorphin tetrapeptide . It is used in the development of an analgesic peptide preparation for the treatment of acute and chronic pain .
Synthesis Analysis
The synthesis of this compound involves the use of Glycinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-D-ornithyl-L-phenylalanyl- .Molecular Structure Analysis
The molecular weight of this compound is 540.61 . More detailed information about its molecular structure is not available from the search results.Chemical Reactions Analysis
This compound is involved in the translational incorporation of ring-substituted phenylalanines and tyrosines during cell-free protein synthesis . The aminoacyl-tRNA synthetases (aaRS) have at least two orders of magnitude higher specificity for the native substrate over these structural analogues .Physical And Chemical Properties Analysis
This compound is a solid substance that is slightly soluble in methanol and water . It is hygroscopic .Applications De Recherche Scientifique
Antidiuretic and Vasopressor Activities : Deamino1-Arg8-vasopressin and deamino1-Phe2-Arg8-vasopressin, analogues of Tyrosyl-arginyl-phenylalanyl-glycinamide, exhibit significant antidiuretic activity and lower pressor activity compared to arginine-vasopressin, demonstrating selective antidiuretic action (Huguenin & Boissonnas, 1966).
Corticotropin-Related Research : Synthesized peptides related to the N-terminal structure of corticotropin, including tyrosyl-based compounds, were studied for their adrenocorticotropic activities (Otsuka, Inouye, Shinozaki, & Kanayama, 1966).
Cancer Research : Phenylalanyl, tyrosyl, and arginyl transfer RNA profiles were studied in normal and cancerous cells, showing shifts in patterns, particularly in phenylalanyl-tRNA, in drug-resistant tumor cells (Richie, English, & Griffin, 1970).
Enzymatic Studies : Tyrosyl and phenylalanyl peptides, similar to this compound, are typical substrates for chymotrypsin, elucidating the enzyme's substrate specificity and activities (Kaufman, Schwert, & Neurath, 1948).
Biological and Chemical Properties of Peptides : The synthesis of peptides containing tyrosyl, phenylalanyl, and arginyl residues was explored for understanding their biological and chemical properties, as in the case of α-Melanotropine (Guttmann & Boissonnas, 1959).
Pharmacological Characterization : Fluorescent and biotinylated linear peptides, including those analogous to this compound, were synthesized and characterized as V1a-selective antagonists, useful in receptor localization and purification (Howl, Wang, Kirk, & Wheatley, 1993).
Pharmacokinetic Studies : The disposition of synthetic kisspeptin analogs, incorporating tyrosyl, phenylalanyl, and arginyl residues, was investigated in animal models, contributing to the understanding of drug absorption and metabolism (Moriya et al., 2018).
Aminoacyl-tRNA Synthetase Activities : Changes in tyrosyl-, arginyl-, and phenylalanyl-tRNA synthetase activities were studied in pea roots, highlighting the role of these enzymes in plant development (Cowles & Key, 1973).
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPUTHYQVDIYFG-ACRUOGEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905340 | |
| Record name | 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100304-60-7 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-glycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100304607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



